molecular formula C8H8NaO3S B12348920 beta-Styrenesulfonic Acid Sodium Salt

beta-Styrenesulfonic Acid Sodium Salt

Cat. No.: B12348920
M. Wt: 207.20 g/mol
InChI Key: ZDWZXBJFITXZBL-UHDJGPCESA-N
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Chemical Reactions Analysis

Beta-Styrenesulfonic Acid Sodium Salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Surfactant and Dispersant

Beta-Styrenesulfonic Acid Sodium Salt functions as a surfactant, enhancing the solubility of poorly soluble compounds. Its use in pharmaceutical formulations has been studied for improving the bioavailability of active ingredients. For instance, it can stabilize emulsions and enhance drug delivery systems by reducing surface tension and preventing aggregation of particles.

Antibacterial Activity

Research indicates that this compound exhibits potential antibacterial properties, making it suitable for applications in formulations aimed at controlling microbial growth. It has been tested in various settings, including coatings and medical devices, where bacterial contamination is a concern.

Polymer Blends

This compound has been investigated for its ability to improve the mechanical properties of polymer blends. Its interaction with different polymers can enhance their performance in applications such as coatings, adhesives, and composites.

Case Study 1: Antibacterial Formulations

In a study focusing on antibacterial formulations, this compound was incorporated into a coating applied to medical devices. The results demonstrated a significant reduction in bacterial adhesion compared to control surfaces, highlighting its effectiveness as an antimicrobial agent.

Case Study 2: Drug Delivery Systems

A research project examined the use of this compound as a dispersant in drug delivery systems. The study found that it significantly improved the solubility and bioavailability of poorly soluble drugs, suggesting its potential for enhancing therapeutic efficacy in clinical settings.

Properties

Molecular Formula

C8H8NaO3S

Molecular Weight

207.20 g/mol

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/b7-6+;

InChI Key

ZDWZXBJFITXZBL-UHDJGPCESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)O.[Na]

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)O.[Na]

Origin of Product

United States

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